molecular formula C5H6ClIN2 B2873005 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole CAS No. 2226182-57-4

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole

Cat. No.: B2873005
CAS No.: 2226182-57-4
M. Wt: 256.47
InChI Key: NRINZBPWPZUNJT-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of chlorine and iodine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole typically involves the chloromethylation and iodination of a pyrazole precursor. One common method includes the reaction of 1-methylpyrazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The iodination step can be achieved using iodine or iodinating reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated derivatives .

Mechanism of Action

Properties

IUPAC Name

3-(chloromethyl)-5-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRINZBPWPZUNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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